Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate
Overview
Description
Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate is an organic compound with a unique structure that combines an allyl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate typically involves the reaction of allyl alcohol with 2-(2-hydroxyethoxy)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting allyl alcohol: with 2-(2-hydroxyethoxy)ethyl isocyanate in the presence of a catalyst.
Maintaining the reaction temperature: at around 50-60°C.
Purifying the product: through distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Using industrial reactors: to mix the reactants.
Employing continuous distillation: for purification.
Implementing quality control measures: to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed.
Major Products Formed
Epoxides: Formed from the oxidation of the allyl group.
Amines: Resulting from the reduction of the carbamate group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate involves its interaction with specific molecular targets. The compound can:
Bind to enzymes: Inhibiting their activity.
Interact with cellular receptors: Modulating signal transduction pathways.
Form covalent bonds: With nucleophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Known for its use in organic synthesis.
Prop-2-en-1-yl carbamate: Shares structural similarities but lacks the hydroxyethoxy group.
2-(2-Hydroxyethoxy)ethyl carbamate: Similar but without the allyl group.
Properties
IUPAC Name |
prop-2-enyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-2-5-13-8(11)9-3-6-12-7-4-10/h2,10H,1,3-7H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLHOALIYUOSRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734748 | |
Record name | Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918637-04-4 | |
Record name | Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.